2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine and triazole rings, along with a sulfonyl group attached to a chloromethoxyphenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring is formed through cyclization reactions under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Chloromethoxyphenyl Moiety: This step involves nucleophilic substitution reactions to attach the chloromethoxyphenyl group to the azetidine ring.
Formation of the Triazole Ring: The final step involves the formation of the triazole ring through cycloaddition reactions, typically using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloromethoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Uniqueness
Compared to similar compounds, 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-14-4-5-15-17/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEYYAPIOHAWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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